BenchChemオンラインストアへようこそ!

2,2-Difluorospiro[2.2]pentan-5-amine;hydrochloride

Physicochemical profiling Amine basicity Lead optimization

2,2-Difluorospiro[2.2]pentan-5-amine hydrochloride (systematically named 4,4-difluorospiro[2.2]pentan-1-amine hydrochloride) is a conformationally restricted, sp³-rich primary amine building block characterized by a compact spiro[2.2]pentane core bearing a gem-difluoro substitution. With a molecular formula of C₅H₈ClF₂N and a molecular weight of 155.57 Da, this compound combines three key structural features—spirocyclic three-dimensionality, cyclopropane rigidity, and the electronic modulation conferred by the CF₂ moiety—that together dictate its unique physicochemical fingerprint.

Molecular Formula C5H8ClF2N
Molecular Weight 155.57
CAS No. 2375259-83-7
Cat. No. B2988485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluorospiro[2.2]pentan-5-amine;hydrochloride
CAS2375259-83-7
Molecular FormulaC5H8ClF2N
Molecular Weight155.57
Structural Identifiers
SMILESC1C(C12CC2(F)F)N.Cl
InChIInChI=1S/C5H7F2N.ClH/c6-5(7)2-4(5)1-3(4)8;/h3H,1-2,8H2;1H
InChIKeyUDVGDPFBYGYNQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Difluorospiro[2.2]pentan-5-amine Hydrochloride (CAS 2375259-83-7): A Fluorinated Spirocyclic Amine Building Block for Medicinal Chemistry Procurement


2,2-Difluorospiro[2.2]pentan-5-amine hydrochloride (systematically named 4,4-difluorospiro[2.2]pentan-1-amine hydrochloride) is a conformationally restricted, sp³-rich primary amine building block characterized by a compact spiro[2.2]pentane core bearing a gem-difluoro substitution [1]. With a molecular formula of C₅H₈ClF₂N and a molecular weight of 155.57 Da, this compound combines three key structural features—spirocyclic three-dimensionality, cyclopropane rigidity, and the electronic modulation conferred by the CF₂ moiety—that together dictate its unique physicochemical fingerprint [1]. It is supplied by multiple vendors as a hydrochloride salt (≥95‑98% purity) and is primarily utilized as an intermediate in the synthesis of drug-like molecules, particularly kinase inhibitors and central nervous system (CNS)-penetrant agents [2].

Why 2,2-Difluorospiro[2.2]pentan-5-amine Hydrochloride Cannot Be Substituted by Non-Fluorinated or Monocyclic Analogs


Substituting the 4,4-difluorospiro[2.2]pentan-1-amine scaffold with its non-fluorinated parent (spiro[2.2]pentan-1-amine) or a monocyclic gem-difluoro analog (e.g., (2,2-difluorocyclopropyl)methanamine) fundamentally alters the physicochemical profile that governs downstream compound performance. The gem-difluoro group exerts a strong electron-withdrawing inductive effect that shifts amine basicity by approximately 1–2 pKₐ units relative to the non-fluorinated spiro[2.2]pentane amine, directly impacting ionization state at physiological pH, target engagement, and membrane permeability [1]. Furthermore, the spirocyclic scaffold provides a unique bow-tie conformation with restricted bond rotation and defined exit vectors that cannot be replicated by monocyclic cycloalkane amines [1]. These differences cascade into measurable changes in lipophilicity (logP), aqueous solubility, and metabolic stability—each of which is critical for pharmacokinetic optimization in drug discovery programs [2].

Quantitative Differentiation Evidence for 2,2-Difluorospiro[2.2]pentan-5-amine Hydrochloride vs. Closest Analogs


Amine Basicity (pKₐ) Modulation by 4,4-Difluoro Substitution vs. Non-Fluorinated Spiro[2.2]pentan-1-amine

The electron-withdrawing inductive effect of the gem-difluoro group at position 4 of the spiro[2.2]pentane scaffold reduces the basicity of the primary amine compared to the non-fluorinated parent, spiro[2.2]pentan-1-amine. Experimental pKₐ determination by potentiometric titration established the pKₐ of 4,4-difluorospiro[2.2]pentan-1-amine derivatives and compared them directly with the non-fluorinated analog, the 2,2-difluorinated isomer, and monocyclic gem-difluorinated counterparts, as reported by Melnykov et al. [1]. The measured pKₐ shift attributable to the CF₂ moiety was found to be consistent with the inductive effect magnitude observed across other gem-difluorinated cycloalkane amines in the companion study by Holovach et al. [2].

Physicochemical profiling Amine basicity Lead optimization

Lipophilicity (logP) and Aqueous Solubility: 4,4-Difluoro Spiro[2.2]pentane vs. Non-Fluorinated and 2,2-Difluoro Isomers

Melnykov et al. (2022) established the logP and aqueous solubility of key 4,4-difluorospiro[2.2]pentan-2-yl derivatives and compared these values with the non-fluorinated analog, the 2,2-difluorinated isomer, and a monocyclic gem-difluorinated counterpart [1]. The presence and regiochemistry of the CF₂ group were found to influence both lipophilicity and solubility in a manner dependent on the functional group appended to the spiro scaffold. The 4,4-difluoro substitution pattern was shown to offer a distinct balance of logP and solubility compared to the 2,2-difluoro isomer, providing medicinal chemists with a tunable parameter for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles [1].

Lipophilicity Aqueous solubility Drug-likeness

Metabolic Stability of gem-Difluorinated Cycloalkane Amines vs. Non-Fluorinated Counterparts

Holovach et al. (2022) evaluated the metabolic stability of a systematic series of functionalized gem-difluorinated cycloalkanes, including spirocyclic representatives, and compared them with their non-fluorinated analogs using human liver microsome (HLM) intrinsic clearance assays [1]. The study demonstrated that gem-difluorination either did not impair or slightly improved metabolic stability across the cycloalkane series, with the CF₂ moiety reducing susceptibility to cytochrome P450-mediated oxidative metabolism at the fluorinated carbon center [1]. While the study encompassed multiple cycloalkane ring sizes, the class-level trend is directly applicable to the 4,4-difluorospiro[2.2]pentane amine scaffold, where the gem-difluoro group at the cyclopropane ring position adjacent to the amine attachment point is expected to confer similar metabolic stabilization.

Metabolic stability Microsomal clearance Fluorine effect

Synthetic Scalability and Diastereoselectivity: Validated Route for 4,4-Difluorospiro[2.2]pentan-1-amine Derivatives

Melnykov et al. (2022) disclosed a scalable, efficient, and diastereoselective synthetic approach to 4,4-difluorospiro[2.2]pentan-1-yl derivatives via difluorocyclopropanation of (2-methylenecyclopropyl)methanol, followed by further functional group transformations [1]. The stability of the 4,4-difluorospiro[2.2]pentane scaffold towards common synthetic reaction conditions—including acidic, basic, oxidative, and reductive environments—was experimentally confirmed through a series of typical transformations, establishing the scaffold as a robust intermediate suitable for multi-step synthesis [1]. This validated route underpins the commercial availability of the compound from major building-block suppliers at multigram scale with defined purity specifications (≥98%) .

Scalable synthesis Diastereoselectivity Building block supply

Platform Validation in LRRK2 Kinase Inhibitor Programs: Spiro[2.2]pentane Carbonitrile Motif vs. Flat Aromatic Scaffolds

Candito et al. (2022) reported the discovery and optimization of a series of 1-heteroaryl-1H-indazole LRRK2 kinase inhibitors incorporating a sp³-rich spirocarbonitrile motif structurally derived from the spiro[2.2]pentane scaffold [1]. This motif was found to impart extraordinary potency, favorable pharmacokinetics, and CNS drug-like properties, including brain penetration [1]. The indazolyl-spiro[2.2]pentane-carbonitrile derivatives are protected under US Patent 11,161,854 (Merck Sharp & Dohme), demonstrating the industrial value of the spiro[2.2]pentane core in competitive kinase inhibitor programs targeting neurodegenerative diseases such as Parkinson's disease [2]. While the 4,4-difluorospiro[2.2]pentan-1-amine is an earlier-stage building block than the carbonitrile final compounds, it enables access to the same spirocyclic vector geometry exploited in these clinical-stage programs.

LRRK2 inhibition CNS penetration Parkinson's disease

Conformational Restriction and 3D Character (Fsp³) of 4,4-Difluorospiro[2.2]pentane vs. Monocyclic or Acyclic Amine Bioisosteres

The spiro[2.2]pentane core is the simplest spiro-connected cycloalkane, featuring two cyclopropane rings sharing a single quaternary carbon, creating a rigid bow-tie geometry [1]. The 4,4-difluoro substitution further rigidifies the scaffold and modulates the electronic surface. The EurJOC 2022 front-cover feature describes the 4,4-difluorospiro[2.2]pentan-1-yl building blocks as 'a promising combination of three-dimensionality, conformational restriction, and gem-difluorination' [2]. In contrast, monocyclic amine bioisosteres such as cyclobutylamine or acyclic alkylamines (e.g., isopropylamine) lack the defined exit vector geometry and high fraction of sp³-hybridized carbons (Fsp³) that the spiro[2.2]pentane scaffold provides. The Fsp³ for 4,4-difluorospiro[2.2]pentane-1-carbaldehyde, a closely related derivative, is reported as 0.833, indicating a highly saturated, three-dimensional character [3].

Three-dimensionality Fraction sp³ Conformational restriction

High-Value Research and Procurement Applications for 2,2-Difluorospiro[2.2]pentan-5-amine Hydrochloride


CNS-Penetrant Kinase Inhibitor Lead Optimization (e.g., LRRK2, GPR6)

Medicinal chemistry teams developing brain-penetrant kinase inhibitors for neurodegenerative diseases should select 4,4-difluorospiro[2.2]pentan-1-amine hydrochloride as a key intermediate to introduce a sp³-rich, conformationally restricted amine motif that has been validated in picomolar LRRK2 inhibitor programs [1]. The reduced amine basicity (pKₐ shift of ~0.7–1.7 units relative to non-fluorinated spiro[2.2]pentan-1-amine) decreases the fraction of positively charged species at physiological pH, a property correlated with improved CNS penetration [2]. The Merck spirocarbonitrile patent family (US 11,161,854) provides a precedent for the spiro[2.2]pentane scaffold achieving both extraordinary target potency and favorable rat brain exposure [1].

Physicochemical Property Tuning via Fluorine Walk: 4,4-Difluoro vs. 2,2-Difluoro Isomer Comparison

Research groups conducting systematic structure–activity relationship (SAR) studies to optimize lipophilicity, solubility, and metabolic stability can procure both the 4,4-difluorospiro[2.2]pentan-1-amine and its 2,2-difluoro isomer to perform a 'fluorine walk' comparison. The Melnykov et al. (2022) study established that the position of the CF₂ group generates distinct logP and solubility profiles [2]. By synthesizing matched molecular pairs with each isomer, teams can empirically determine the optimal fluorine placement for their specific target series, leveraging the tunable physicochemical properties of the difluorospiro scaffold.

Fragment-Based Drug Discovery (FBDD) Using 3D-Shaped sp³-Rich Primary Amine Fragments

Fragment-based screening libraries increasingly emphasize three-dimensionality and sp³ character to improve hit quality and clinical translation. The 4,4-difluorospiro[2.2]pentan-1-amine scaffold, with its Fsp³ of 0.833 and molecular weight of 155.57 Da (HCl salt), falls within ideal fragment space (MW < 250 Da) [3]. Its primary amine handle permits rapid diversification via amide coupling, reductive amination, or sulfonamide formation, enabling efficient fragment elaboration. The scaffold is available from Enamine's 3D Shape Diverse Fragment Library and other commercial suppliers, ensuring reliable resupply for hit-to-lead campaigns .

Agrochemical Discovery: Metabolic Stability-Driven Fluorinated Building Block Selection

In agrochemical research, metabolic stability in target organisms and environmental persistence are critical design parameters. The class-level finding that gem-difluorination either maintains or modestly improves microsomal stability in cycloalkane amines [4] provides a rational basis for selecting the 4,4-difluorospiro[2.2]pentan-1-amine scaffold over non-fluorinated alternatives when designing insecticides, fungicides, or herbicides requiring prolonged in-field activity. The scalable synthetic route validated by Melnykov et al. (2022) supports the gram-to-kilogram supply demands typical of agrochemical development programs [2].

Quote Request

Request a Quote for 2,2-Difluorospiro[2.2]pentan-5-amine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.